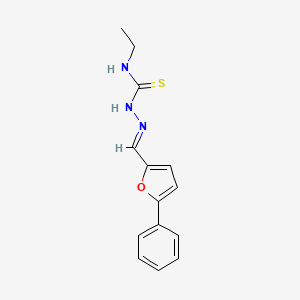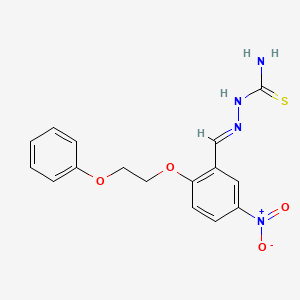
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate, also known as ACCH, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has been found to have a range of scientific research applications. One of the most promising areas of research is in the field of cancer biology. This compound has been shown to inhibit the growth of cancer cells in vitro, and has been proposed as a potential anti-cancer drug. Additionally, this compound has been used as a tool for investigating various biological processes, including protein synthesis, enzyme activity, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate is not fully understood, but it is thought to involve the inhibition of protein synthesis. This compound has been shown to bind to the ribosome, which is the cellular structure responsible for protein synthesis. This binding inhibits the activity of the ribosome, leading to a decrease in protein synthesis. This decrease in protein synthesis is thought to be responsible for the anti-cancer effects of this compound, as cancer cells are highly dependent on protein synthesis for their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and carbonic anhydrase. Additionally, this compound has been found to have anti-inflammatory effects, and has been proposed as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. Additionally, this compound has been found to be stable under a range of conditions, making it a reliable tool for investigating various biological processes. However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound has been found to be toxic to some cell types, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate. One area of research is in the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and safety of this compound in vivo, and to investigate its potential for use in combination with other anti-cancer drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which could lead to the development of more targeted and effective anti-cancer therapies. Finally, this compound could be investigated as a potential treatment for other diseases, such as inflammatory diseases and neurodegenerative disorders, based on its anti-inflammatory and enzyme-inhibiting effects.
Synthesis Methods
2-(2-acetylcarbonohydrazonoyl)-4-chlorophenyl 4-methylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 2-acetylcarbonohydrazide with 4-chloro-2-methylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established in the literature and has been used to produce high-quality this compound for use in scientific research.
Properties
IUPAC Name |
[2-[(E)-(acetylhydrazinylidene)methyl]-4-chlorophenyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c1-11-3-6-15(7-4-11)24(21,22)23-16-8-5-14(17)9-13(16)10-18-19-12(2)20/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJNMEBWMHFEIO-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[4-(dimethylamino)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908132.png)

![N'-[2-(allyloxy)-5-chlorobenzylidene]-2-(5-amino-1,3,4-thiadiazol-2-yl)acetohydrazide](/img/structure/B5908149.png)
![3-{4-[3-(3-methylbenzyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acrylic acid](/img/structure/B5908161.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]acetohydrazide](/img/structure/B5908167.png)


![2,2'-[2-butene-1,4-diylbis(thio)]bis(1-methyl-1H-imidazole)](/img/structure/B5908187.png)
![3-[2-benzylidene-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5908194.png)

![N-{4-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908200.png)
![6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908205.png)
![4-[2-(5-bromo-2,4-dimethoxybenzylidene)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5908212.png)
![3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5908222.png)
